Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate
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Overview
Description
Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate, also known as CEP-32237, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the class of pyrrolidine carboxylates and has been shown to have a unique mechanism of action that may make it useful in treating a variety of conditions. In
Scientific Research Applications
Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate has been studied for its potential use as a therapeutic agent in a variety of conditions, including anxiety, depression, and cognitive disorders. In preclinical studies, it has been shown to have anxiolytic and antidepressant effects, as well as improve cognitive function. It has also been studied for its potential use in treating addiction and withdrawal symptoms.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This receptor is involved in the regulation of anxiety and mood, and its modulation by Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate may explain its anxiolytic and antidepressant effects. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate has been shown to have several biochemical and physiological effects, including the modulation of GABA-A receptor activity and the increase in dopamine release in the prefrontal cortex. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. These effects may contribute to its therapeutic potential in a variety of conditions.
Advantages and Limitations for Lab Experiments
Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate has several advantages for use in lab experiments, including its high purity and stability. However, it is a relatively new compound and has not been extensively studied in vivo. Its mechanism of action is also not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for the study of Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate. One area of interest is its potential use in treating addiction and withdrawal symptoms. It may also be useful in treating other conditions, such as post-traumatic stress disorder and schizophrenia. Further research is needed to fully understand its mechanism of action and therapeutic potential.
Synthesis Methods
The synthesis of Ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate involves several steps, starting with the reaction of ethyl 2-ethylpyrrolidine-2-carboxylate with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-chloropropanoic acid to form the desired product. The synthesis has been reported in several publications and has been optimized for high yield and purity.
properties
IUPAC Name |
ethyl 1-(2-chloropropanoyl)-2-ethylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO3/c1-4-12(11(16)17-5-2)7-6-8-14(12)10(15)9(3)13/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJGKCRHEYNQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C(=O)C(C)Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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